2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide
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Overview
Description
The compound “2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide” is an organic compound. It contains a chloro group (Cl), a fluoro group (F), two methyl groups (CH3), a phenyl group (C6H5), a pyrazol group, and an acetamide group (CH3CONH2) in its structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of various functional groups. The phenyl and pyrazol rings would likely contribute to the rigidity of the molecule, while the chloro, fluoro, and acetamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The chloro group might be susceptible to nucleophilic substitution reactions, while the acetamide group could undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the chloro and fluoro groups might increase its density and boiling point compared to similar compounds without these groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3O/c1-11-7-12(3-4-14(11)17)9-20(15(21)8-16)10-13-5-6-19(2)18-13/h3-7H,8-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGFCZFZCLUTFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(CC2=NN(C=C2)C)C(=O)CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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